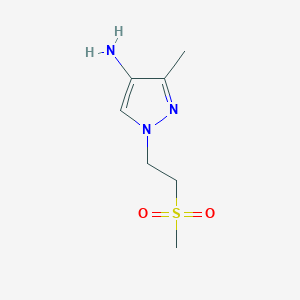
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the methanesulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methanesulfonylethyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine
- 1-(2-Methanesulfonylethyl)-1H-pyrazol-5-amine
- 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13N3O2S |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
3-methyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-6-7(8)5-10(9-6)3-4-13(2,11)12/h5H,3-4,8H2,1-2H3 |
Clé InChI |
JBMNUGJCRNFGPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1N)CCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


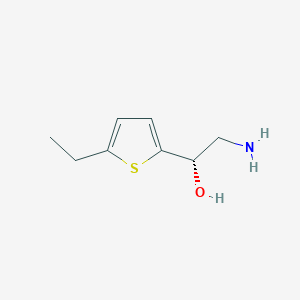
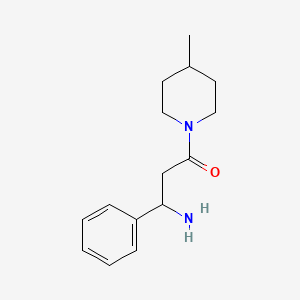
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
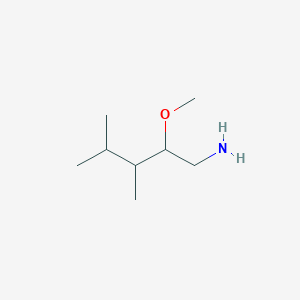


![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
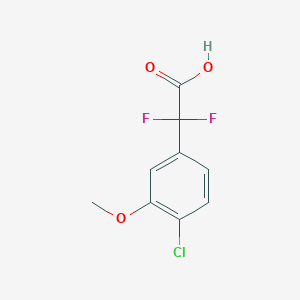
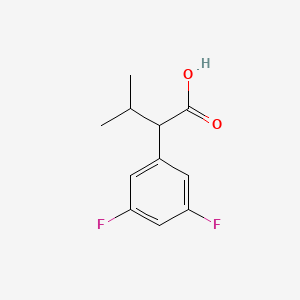
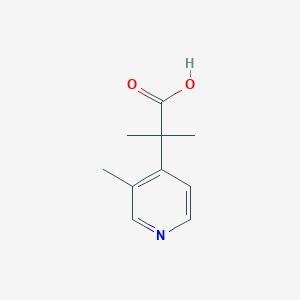
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
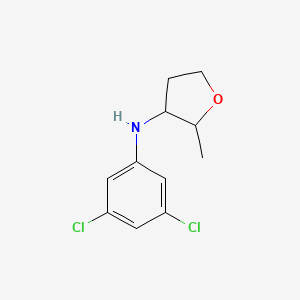
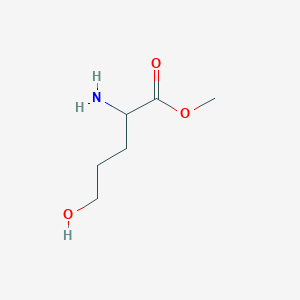
amine](/img/structure/B15275334.png)
